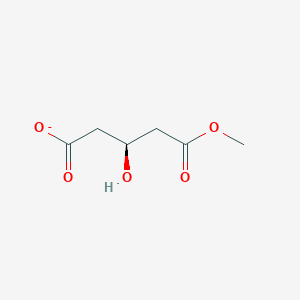
4,4'-bis(n,n-diphenylamino)tolane
Overview
Description
4,4’-Bis(N,N-diphenylamino)tolane is an organic compound with the molecular formula C38H30N2. It is known for its unique structure, which includes two diphenylamino groups attached to a tolane backbone. This compound is of significant interest in the field of organic electronics due to its excellent charge-transport properties and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-bis(N,N-diphenylamino)tolane typically involves the following steps:
Formation of the Tolane Backbone: The tolane backbone can be synthesized through a palladium-catalyzed cross-coupling reaction between iodobenzene and phenylacetylene.
Introduction of Diphenylamino Groups: The diphenylamino groups are introduced via a nucleophilic substitution reaction using diphenylamine and a suitable leaving group on the tolane backbone.
Industrial Production Methods: Industrial production of 4,4’-bis(N,N-diphenylamino)tolane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents include toluene and dichloromethane, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Types of Reactions:
Oxidation: 4,4’-bis(N,N-diphenylamino)tolane can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized tolane derivatives.
Scientific Research Applications
4,4’-bis(N,N-diphenylamino)tolane has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent charge-transport properties.
Photovoltaics: The compound is explored for use in organic photovoltaic cells as a hole-transport material.
Sensors: It is utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4,4’-bis(N,N-diphenylamino)tolane in organic electronics involves its ability to transport charge efficiently. The diphenylamino groups facilitate the movement of holes (positive charge carriers) through the material, enhancing its conductivity. In biological applications, the compound’s mechanism of action may involve interactions with cellular components, leading to the disruption of cellular processes .
Comparison with Similar Compounds
4,4’-Bis(N,N-diphenylamino)biphenyl: Similar structure but with a biphenyl backbone.
4,4’-Bis(N,N-diphenylamino)stilbene: Contains a stilbene backbone instead of tolane.
4,4’-Bis(N,N-diphenylamino)diphenylacetylene: Features a diphenylacetylene backbone.
Uniqueness: 4,4’-bis(N,N-diphenylamino)tolane is unique due to its tolane backbone, which imparts distinct electronic properties and thermal stability. This makes it particularly suitable for applications in organic electronics and photovoltaics .
Properties
IUPAC Name |
1-N,1-N,1-N',1-N'-tetraphenyl-4-(2-phenylethynyl)cyclohexa-2,4-diene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2/c1-6-16-32(17-7-1)26-27-33-28-30-38(31-29-33,39(34-18-8-2-9-19-34)35-20-10-3-11-21-35)40(36-22-12-4-13-23-36)37-24-14-5-15-25-37/h1-25,28-30H,31H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZBZEPPUUBNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C=CC1(N(C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C#CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722348 | |
| Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraphenyl-4-(phenylethynyl)cyclohexa-2,4-diene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607716-27-8 | |
| Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraphenyl-4-(phenylethynyl)cyclohexa-2,4-diene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)









![(1S,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-1-ol;hydrochloride](/img/structure/B1506975.png)

![4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B1506979.png)

